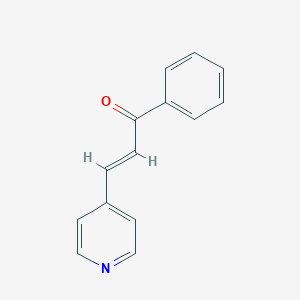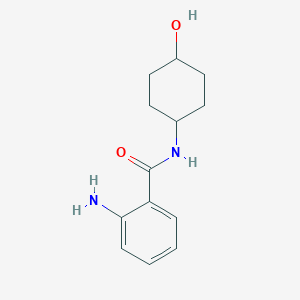![molecular formula C16H26N2O3 B101435 N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide CAS No. 19343-17-0](/img/structure/B101435.png)
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide, commonly known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 has gained significant attention due to its unique ability to deliver controlled amounts of carbon monoxide, a gas with potent anti-inflammatory and cytoprotective properties.
作用機序
The mechanism of action of CORM-3 is complex and involves the release of carbon monoxide, which activates various signaling pathways in cells. Carbon monoxide is a gas that is produced endogenously in the body and has potent anti-inflammatory and cytoprotective properties. CORM-3 delivers controlled amounts of carbon monoxide, which activates the heme oxygenase-1 pathway, leading to the production of biliverdin, bilirubin, and carbon monoxide. These molecules have potent anti-inflammatory, antioxidant, and cytoprotective effects.
Biochemical and Physiological Effects
CORM-3 has been shown to have numerous biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. In addition, CORM-3 has been shown to have cytoprotective effects by activating the heme oxygenase-1 pathway, leading to the production of biliverdin, bilirubin, and carbon monoxide. These molecules have potent antioxidant and anti-inflammatory effects and protect cells from oxidative stress and inflammation.
実験室実験の利点と制限
CORM-3 has several advantages for lab experiments, including its ability to deliver controlled amounts of carbon monoxide, its high purity, and its stability. However, CORM-3 also has some limitations, including its potential toxicity and the need for specialized equipment to handle and administer the molecule.
将来の方向性
The potential therapeutic applications of CORM-3 are vast and include the treatment of various inflammatory diseases, ischemia-reperfusion injury, and cancer. Future research should focus on further elucidating the mechanisms of action of CORM-3, optimizing its delivery and dosing, and exploring its potential use in combination with other therapies. In addition, further studies are needed to assess the safety and efficacy of CORM-3 in humans.
合成法
CORM-3 can be synthesized using a variety of methods, including the reaction of 4-bromo-3,5-dimethylphenol with 2-amino-2-methyl-1-propanol in the presence of potassium carbonate, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 4-bromo-3,5-dimethylphenol with 2-amino-2-methyl-1-propanol in the presence of cesium carbonate, followed by acetylation with acetic anhydride. Both methods result in the formation of CORM-3 with high yields and purity.
科学的研究の応用
CORM-3 has been extensively studied for its potential therapeutic applications in various disease states, including inflammation, ischemia-reperfusion injury, and cancer. Inflammation is a key component of many diseases, including rheumatoid arthritis, Crohn's disease, and atherosclerosis. CORM-3 has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, CORM-3 has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. Finally, CORM-3 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
特性
CAS番号 |
19343-17-0 |
|---|---|
製品名 |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide |
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC名 |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-10(2)17-8-15(20)9-21-16-11(3)6-14(7-12(16)4)18-13(5)19/h6-7,10,15,17,20H,8-9H2,1-5H3,(H,18,19) |
InChIキー |
DYIXWUWIDRWXMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C)NC(=O)C |
正規SMILES |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C)NC(=O)C |
同義語 |
N-[3,5-Dimethyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






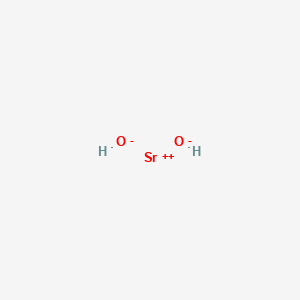
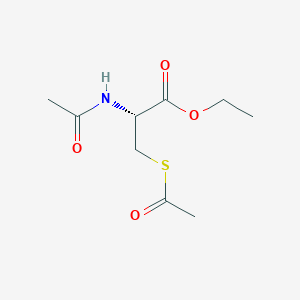
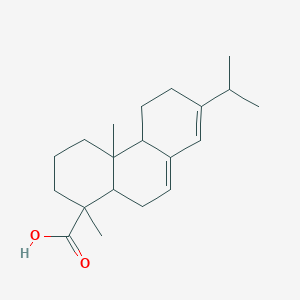
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
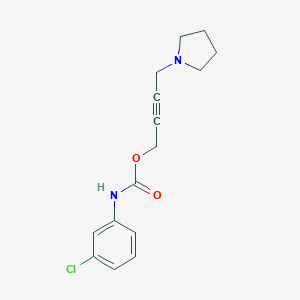

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
